REACTION_CXSMILES
|
[CH3:1]N.[NH4+].[C:4]([CH:6]([CH2:11][CH3:12])[CH2:7][C:8]([O-])=[O:9])#[N:5]>[Pd].O>[CH2:11]([CH:6]1[CH2:4][N:5]([CH3:1])[C:8](=[O:9])[CH2:7]1)[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
6.21 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
3-cyanopentanoic acid ammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].C(#N)C(CC(=O)[O-])CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
314
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.636 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
stirred autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dispersimax® turbine-type impeller
|
Type
|
CUSTOM
|
Details
|
After flushing the reactor with nitrogen
|
Type
|
STIRRING
|
Details
|
the contents of the reactor were stirred at 1000 rpm
|
Type
|
CUSTOM
|
Details
|
Samples (ca. 1.5 mL) were removed via a sampling tube over the course of the reaction for analysis
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
analysis of the final reaction mixture by gas chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1CC(N(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |